N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The three-dimensional geometry of similar compounds has been determined by density functional theory calculations in the gas phase . Thus, the geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration . Also, the HOMO-LUMO energies were calculated .Scientific Research Applications
Class III Antiarrhythmic Activity
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have been explored for their potential Class III antiarrhythmic activity. In a study, a series of compounds demonstrated potent Class III activity without affecting conduction, both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, showed promising results in increasing the ventricular fibrillation threshold and restoring sinus rhythm, highlighting their potential as specific blockers of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).
Carbonic Anhydrase Inhibition for Tumor Targeting
The sulfonamide functionality in benzimidazole derivatives, including this compound, has been identified as a potent inhibitor of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. These inhibitors demonstrate high specificity and potency, suggesting their utility in targeting tumor-associated carbonic anhydrases for therapeutic applications (Uslu et al., 2019).
Antimicrobial Activity
Research on N-sulfonamide 2-pyridone derivatives, which share a core structural similarity with this compound, has shown significant antimicrobial activities against a variety of bacterial and fungal strains. These compounds have been evaluated for their dual inhibitory action on dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, presenting a new avenue for antimicrobial therapy (Azzam et al., 2020).
Anti-Tubercular Studies
Sulfonamides, including derivatives of this compound, have been explored for their antibacterial activity, particularly against Mycobacterium tuberculosis. Novel 10-phenylsulfonyl-2-substituted-4,10 dihydrobenzo[4,5]imidazo[1,2- a]pyrimidin-4-one derivatives have been synthesized and shown to exhibit promising in vitro anti-tuberculosis activities, highlighting the potential of sulfonamides in anti-tubercular therapy (Jagannath & Krishnamurthy, 2021).
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is the Angiotensin II AT1 Receptor . This receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is key to the pathophysiology of hypertension .
Mode of Action
This compound interacts with the Angiotensin II AT1 Receptor, potentially leading to a decrease in hypertension
Biochemical Pathways
The compound affects the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance . By interacting with the Angiotensin II AT1 Receptor, it can influence the biochemical pathways involved in these processes .
Result of Action
The compound’s interaction with the Angiotensin II AT1 Receptor could potentially lead to a decrease in hypertension .
Properties
IUPAC Name |
N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQRXFWENSVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333000 |
Source
|
Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
801224-59-9 |
Source
|
Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.